6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and iodine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the desired product in good-to-excellent yields . The reaction conditions usually involve heating the reactants in dry toluene at 140°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the process is cost-effective and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrimidines, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including kinase inhibitors and antiviral agents.
Biological Studies: The compound is used to study the effects of halogenated heterocycles on biological systems.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows it to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual-halogenation is less common in similar compounds, making it a valuable scaffold for developing new drugs and materials .
Properties
CAS No. |
2680543-17-1 |
---|---|
Molecular Formula |
C5H2BrIN4 |
Molecular Weight |
324.9 |
Purity |
95 |
Origin of Product |
United States |
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